

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following SHR902275 Treatment

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Compound of Interest		
Compound Name:	SHR902275	
Cat. No.:	B12411302	Get Quote

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Introduction

SHR902275 is a potent and selective pan-RAF inhibitor that targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade regulating cell proliferation, differentiation, and survival.[1] [2] Dysregulation of this pathway, often through mutations in RAS or RAF genes, is a hallmark of many cancers.[1][2] By inhibiting RAF kinases, **SHR902275** aims to block downstream signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells with aberrant pathway activation.

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[3] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5] This application note provides a detailed protocol for the analysis of apoptosis induced by SHR902275 using flow cytometry, presents representative data, and illustrates the underlying signaling pathway and experimental workflow.

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression. In many cancers, mutations in RAS or



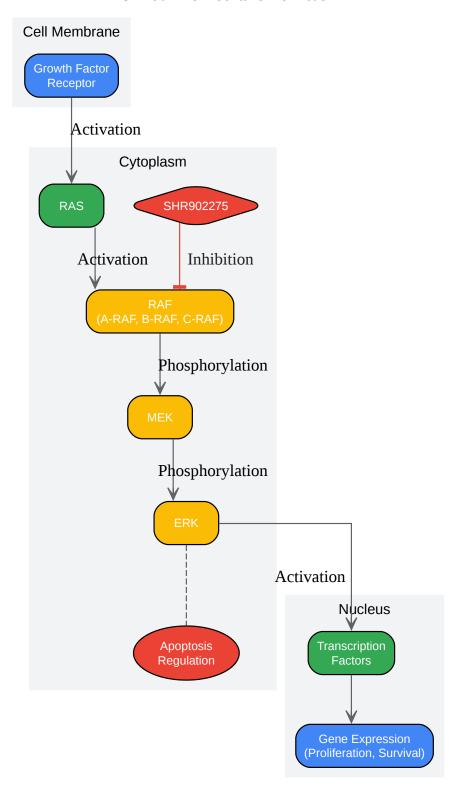
Methodological & Application

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BRAF lead to constitutive activation of this pathway, promoting cell proliferation and inhibiting apoptosis. **SHR902275**, as a pan-RAF inhibitor, blocks the kinase activity of A-RAF, B-RAF, and C-RAF, thereby inhibiting the downstream phosphorylation of MEK and ERK. This blockade can lead to the induction of apoptosis.



SHR902275 Mechanism of Action



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Diagram 1: SHR902275 inhibits the RAS-RAF-MEK-ERK signaling pathway.



Experimental Protocols Materials

- SHR902275 (or a similar pan-RAF inhibitor)
- Cancer cell line of interest (e.g., Calu-6, a KRAS mutant lung cancer cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- · Flow cytometer

Cell Culture and Treatment

- Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
- Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.
- · Allow cells to adhere overnight.
- Prepare a stock solution of **SHR902275** in a suitable solvent (e.g., DMSO).
- Treat cells with varying concentrations of SHR902275 (e.g., 0.1, 1, 10 μM) and a vehicle control (DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).

Cell Staining for Apoptosis Analysis (Annexin V/PI Assay)

 After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.



- Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
- · Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 μ L of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.
- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the samples on a flow cytometer within one hour.

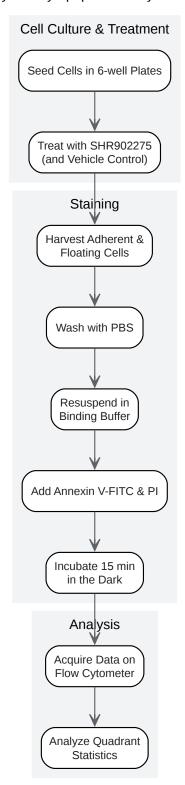
Flow Cytometry Analysis

- Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and PI.
- Use unstained and single-stained (Annexin V-FITC only and PI only) cells to set up compensation and gates.
- Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000).
- Analyze the data using appropriate software. The cell populations are defined as follows:
 - Viable cells: Annexin V-negative and PI-negative (Lower Left guadrant).
 - Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).
 - Necrotic cells: Annexin V-negative and PI-positive (Upper Left quadrant).

Experimental Workflow



Flow Cytometry Apoptosis Analysis Workflow



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